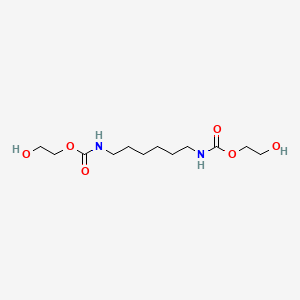![molecular formula C13H14N2O4S B11672391 (5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-亚磺酰基-5-[(2,3,4-三甲氧基苯基)亚甲基]咪唑烷-4-酮是一种复杂的有机化合物,在科学研究的各个领域具有潜在的应用。该化合物具有独特的结构,包括亚磺酰基和三甲氧基苯基部分,使其成为化学研究的有趣主题。
准备方法
合成路线和反应条件
(5E)-2-亚磺酰基-5-[(2,3,4-三甲氧基苯基)亚甲基]咪唑烷-4-酮的合成通常涉及在受控条件下使合适的起始材料缩合。一种常见的方法涉及在碱存在下,使2,3,4-三甲氧基苯甲醛与硫脲反应,然后环化形成咪唑烷酮环。反应条件通常需要仔细控制温度和pH,以确保获得所需产物,且纯度和收率高。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分记录,但一般方法将涉及扩大实验室合成工艺的规模。这将包括优化反应条件,使用工业级试剂,并使用大型反应器来大量生产该化合物。
化学反应分析
反应类型
(5E)-2-亚磺酰基-5-[(2,3,4-三甲氧基苯基)亚甲基]咪唑烷-4-酮可以进行多种化学反应,包括:
氧化: 亚磺酰基可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原形成相应的硫醇或其他还原衍生物。
取代: 三甲氧基苯基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 亲电芳香取代反应通常需要像氯化铝 (AlCl3) 或三氯化铁 (FeCl3) 这样的催化剂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成硫醇或该化合物的其他还原形式。
科学研究应用
化学: 该化合物可以用作合成更复杂分子的构建模块。
生物学: 它可以作为探针来研究涉及含硫化合物的生物过程。
工业: 该化合物可用于生产具有独特性能的特种化学品或材料。
作用机制
(5E)-2-亚磺酰基-5-[(2,3,4-三甲氧基苯基)亚甲基]咪唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。亚磺酰基可以与蛋白质或酶上的亲核位点形成共价键,从而可能抑制它们的活性。三甲氧基苯基部分也可能与靶分子中的疏水口袋相互作用,增强化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
独特性
(5E)-2-亚磺酰基-5-[(2,3,4-三甲氧基苯基)亚甲基]咪唑烷-4-酮的独特性在于其功能基团的特定组合,赋予其独特的化学反应性和生物活性。亚磺酰基和三甲氧基苯基部分的存在使其与其他类似化合物区分开来,为研究和应用提供了独特的机会。
属性
分子式 |
C13H14N2O4S |
|---|---|
分子量 |
294.33 g/mol |
IUPAC 名称 |
(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O4S/c1-17-9-5-4-7(10(18-2)11(9)19-3)6-8-12(16)15-13(20)14-8/h4-6H,1-3H3,(H2,14,15,16,20)/b8-6+ |
InChI 键 |
DQAJTHHSORCOFW-SOFGYWHQSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=S)N2)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=S)N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672308.png)

![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672336.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672347.png)
![N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11672374.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
